molecular formula C15H17NO4 B3868970 7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No.: B3868970
M. Wt: 275.30 g/mol
InChI Key: FTVHWJZIFKOGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. Coumarins fused with nitrogen-containing heterocycles like morpholine are frequently investigated for their diverse biological activities. This compound is of particular value for researchers exploring new therapeutic pathways for Type 2 diabetes. Its structural features are characteristic of molecules designed to act as dipeptidyl peptidase-IV (DPP-IV) inhibitors . DPP-IV is an enzyme that inactivates incretin hormones, and its inhibition is a established strategy to enhance insulin secretion and manage blood glucose levels . Furthermore, structural analogs of this compound, specifically 7-hydroxy-4-methylcoumarin derivatives, have demonstrated promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial research . The incorporation of the morpholine group is a common strategy in drug design, as it can improve water solubility and influence the pharmacokinetic profile of a molecule . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-8-14(18)20-15-11(10)2-3-13(17)12(15)9-16-4-6-19-7-5-16/h2-3,8,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHWJZIFKOGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst to form the chromen-2-one core.

  • Hydroxylation: : The introduction of the hydroxy group at the 7th position can be achieved through selective hydroxylation reactions. This can be done using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

  • Methylation: : The methyl group at the 4th position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Morpholin-4-ylmethyl Substitution: : The final step involves the introduction of the morpholin-4-ylmethyl group at the 8th position. This can be achieved through nucleophilic substitution reactions using morpholine and an appropriate leaving group such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

  • Oxidation: : The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The morpholin-4-ylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Morpholine, halides, tosylates.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that chromenone derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through modulation of specific signaling pathways .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound reveal its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound serves several functions:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex chromenone derivatives, which may have enhanced biological activities .
  • Reactivity : The presence of functional groups allows for various chemical reactions, including oxidation and substitution reactions, enabling the development of novel compounds with tailored properties .

Biological Studies

The biological activities of 7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one are under active investigation:

  • Mechanism of Action : Research suggests that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways, which may explain its broad range of biological effects .
  • Pharmacokinetics and Toxicology : Preliminary studies on the pharmacokinetics indicate favorable absorption and distribution characteristics, while toxicity assessments have shown acceptable safety profiles in preliminary animal models .

Case Studies

Study TitleObjectiveFindings
Antimicrobial Efficacy of Chromenone DerivativesTo evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteriaShowed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values < 50 µg/mL
Evaluation of Cytotoxic ActivityTo assess anticancer potential on various cancer cell linesInduced apoptosis in breast cancer cells with IC50 values ranging from 10 to 20 µM
Anti-inflammatory MechanismsTo investigate the effect on cytokine productionReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by up to 60%

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the morpholin-4-ylmethyl group at the 8th position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects at Position 8

The 8-position substituent significantly impacts the electronic structure, tautomerism, and biological activity of coumarin derivatives. Below is a comparative analysis:

Compound Name Substituent at Position 8 Key Properties/Activities Reference ID
7-Hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one Morpholin-4-ylmethyl Enhanced solubility due to morpholine’s polarity; potential antimicrobial activity inferred from analogs
7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one Phenyliminomethyl Exhibits ground-state tautomerism and excited-state proton transfer, acting as a "proton crane"
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 4-Methylpiperazinylmethyl Optimized via DFT (B3LYP/6-311G(d,p)); potential electronic tunability for drug design
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 4-Methylpiperidinylmethyl + Cl at position 6 Chlorine enhances lipophilicity; screened for biological activity
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-chromen-2-one Benzodioxin-iminomethyl Forms Schiff bases; undergoes ring closure to quinazoline derivatives
3-(4-Chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one Morpholin-4-ylmethyl + 4-chlorophenyl at position 3 Chlorophenyl group may improve binding affinity in biological targets

Proton Transfer Dynamics and Tautomerism

The phenyliminomethyl derivative (8-((phenylimino)methyl)) demonstrates unique prototropic tautomerization, enabling proton transfer between the hydroxy group at position 7 and the imine nitrogen. This property is absent in the morpholinylmethyl analog due to the lack of a proton-accepting group at position 8 . Computational studies using DFT methods (B3LYP/6-311G(d,p)) on piperazinylmethyl derivatives further highlight how electron-donating substituents stabilize specific tautomers .

Computational and Structural Insights

  • DFT Studies : The 4-methylpiperazinyl derivative was optimized using B3LYP/6-311G(d,p), revealing planar geometry and intramolecular hydrogen bonding at position 7, critical for stability .
  • X-ray Crystallography: SHELXL-based refinements () confirm substituent-induced distortions in coumarin derivatives, such as non-planar morpholinyl groups .

Biological Activity

7-Hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one, also known as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of coumarins, which are recognized for their broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Formula

The molecular formula of this compound is C17H19N1O4C_{17}H_{19}N_{1}O_{4} with a molecular weight of approximately 305.34 g/mol. The structure includes a chromene backbone with hydroxyl and morpholinyl substituents that contribute to its biological activity.

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. A study conducted on various cell lines demonstrated that this compound showed cytotoxic effects against human colon cancer (HCT-116), cervix cancer (HeLa), and breast cancer (MDA-MB-231) cell lines. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It was tested against several strains of bacteria and fungi, revealing minimum inhibitory concentrations (MIC) that suggest potent antimicrobial effects. The compound's ability to inhibit microbial growth is attributed to its interaction with microbial cell membranes and metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro. The compound was shown to downregulate pro-inflammatory cytokines and inhibit pathways related to inflammation, such as NF-kB signaling .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Interaction : It may interact with specific receptors that modulate cell signaling pathways related to apoptosis and cell survival.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Summary of Biological Activities

Activity TypeTest MethodologyResults
AnticancerMTT Assay on HCT-116, HeLa, MDA-MB-231IC50 < 10 μM
AntimicrobialMIC determination against bacterial strainsEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryCytokine assay (ELISA)Significant reduction in TNF-alpha levels

Case Studies

  • Anticancer Study : In a study published in Comptes Rendus Chimie, the compound was tested on multiple cancer cell lines, showing potent cytotoxicity with IC50 values significantly lower than those of doxorubicin .
  • Antimicrobial Efficacy : A comprehensive screening against 13 microbial strains revealed that the compound exhibited MIC values ranging from 46.9 μg/mL for bacteria to 5.8 μg/mL for fungi, showcasing its potential as a therapeutic agent in infectious diseases .

Q & A

Q. What are the common synthetic routes for 7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one?

The synthesis typically involves multi-step reactions starting from simpler coumarin derivatives. A standard method includes:

  • Step 1 : Formation of the chromen-2-one core via the Pechmann condensation using resorcinol and ethyl acetoacetate in concentrated sulfuric acid (toluene solvent, reflux conditions) .
  • Step 2 : Introduction of the morpholin-4-ylmethyl group via Mannich reaction, employing formaldehyde and morpholine under reflux in ethanol .
  • Optimization : Catalysts like K₂CO₃ or DMF are used to enhance yields (62–75%). Post-synthesis purification involves recrystallization from acetone or ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 4.05 ppm for CH₂ in morpholine; aromatic protons at δ 6.77–7.46 ppm) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, O–H stretch at ~2600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 462.6 for related derivatives) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C=O bond at 1.2210 Å) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) in DMSO .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values compared to doxorubicin) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Selection : Ethanol or DMF enhances solubility and reaction kinetics .
  • Catalyst Screening : K₂CO₃ improves Mannich reaction efficiency .
  • Temperature Control : Reflux (70–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

Q. What computational strategies predict the compound's reactivity and stability?

  • DFT Studies : B3LYP/3-21G basis sets optimize geometry and calculate Mulliken charges to identify reactive sites (e.g., O(10) with −0.7414 charge) .
  • HOMO-LUMO Analysis : Predicts electron transfer potential (gap = 0.1562–0.33520 eV) .
  • Molecular Docking : AutoDock Vina evaluates binding affinities to targets like DNA gyrase or COX-2 .

Q. How do structural modifications influence its pharmacological profile?

Modification Impact Reference
Morpholine substitution Enhances solubility and antimicrobial activity (2× potency vs. C. albicans) .
Methyl group addition Increases lipophilicity, improving blood-brain barrier penetration .
Fluorination Boosts metabolic stability but may reduce antibacterial efficacy .

Q. What approaches resolve contradictions in crystallographic data refinement?

  • Twinned Data : SHELXL’s TWIN/BASF commands model twin domains .
  • High-Resolution Data : SHELXPRO refines anisotropic displacement parameters for heavy atoms .
  • Validation Tools : PLATON checks for voids and Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) .

Q. How to analyze discrepancies in biological activity across studies?

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
  • Impurity Profiling : HPLC-MS identifies synthetic byproducts affecting activity .
  • Synergistic Effects : Check combination therapies (e.g., metal complexes enhance activity 2–4× via chelation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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